N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that are synthesized for various purposes, including potential pharmacological applications. Its structure suggests it is a urea derivative with a complex heterocyclic system, indicating potential bioactivity.
Synthesis Analysis
Synthesis methods for complex urea derivatives often involve multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Hunziker, Fischer, and Schmutz (1967) described the preparation of similar compounds using methods like aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration of amino-amides, which could be analogous to synthesizing the compound of interest (Hunziker, Fischer, & Schmutz, 1967).
Molecular Structure Analysis
Structural characterization techniques such as X-ray crystallography, NMR, MS, and IR are crucial. Xin-jian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) demonstrated the use of these techniques in determining the crystal structure of a related compound, highlighting the role of intramolecular hydrogen bonding in maintaining molecular conformation (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
Chemical reactivity and the ability to undergo various transformations are essential properties. Chang Guo et al. (2014) explored the catalyzed reactions of enals with azoalkenes, leading to the formation of diazepine derivatives, which may be relevant for functionalizing or modifying the core structure of the target compound (Chang Guo, Basudev Sahoo, C. Daniliuc, & F. Glorius, 2014).
Applications De Recherche Scientifique
Antiproliferative Effects on Cancer Cells
Recent studies have focused on the synthesis of conformationally rigid analogs, including phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, and their antiproliferative activities against various cancer cell lines. These compounds have shown competitive activities against reference standards like sorafenib. Among these, specific derivatives exhibited potent activities as Raf kinase inhibitors and mild inhibitors of PI3Kα, suggesting potential applications in cancer treatment (Kim et al., 2011).
Heterocyclic Chemistry and Potential Antitumor Agents
The synthesis and characterization of 1,2,3,4-tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones and their derivatives have been reported. These compounds are part of a broader exploration into tricyclic heteroaromatic systems with potential antitumor applications. The preparation and structural assignment of these compounds highlight the ongoing interest in developing novel therapeutic agents (Palazzino et al., 1989).
Novel Scaffolds for Drug Discovery
Researchers have been designing and synthesizing novel tricyclic scaffolds that incorporate a fusion of substituted pyranose rings with seven-membered rings of benzodiazepinones and related heterocycles. These efforts aim to generate new compounds for drug discovery, emphasizing the versatility of these frameworks in medicinal chemistry (Abrous et al., 2001).
Annulation Techniques in Organic Synthesis
Advancements in organic synthesis have facilitated the annulation of benzazepinone nuclei with various heterocyclic rings. This includes the development of single-step approaches to incorporate pyrazole, isoxazole, and pyrimidine rings, demonstrating the methodological innovations in creating complex heterocyclic structures (Anand et al., 2014).
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN5O/c1-15(2)13-25-7-4-8-26-19(14-25)10-18(24-26)12-23-20(27)22-11-16-5-3-6-17(21)9-16/h3,5-6,9-10,15H,4,7-8,11-14H2,1-2H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOWDTBYFYHKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCN2C(=CC(=N2)CNC(=O)NCC3=CC(=CC=C3)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.